3H-Imidazo[1,5-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[1,5-a]indole typically involves the cyclization of indole derivatives with imidazole precursors. One common method includes the reaction of indole-2-carboxylic acid with carbonyldiimidazole under microwave conditions, resulting in the formation of imidazo[1,5-a]indoles . Another approach involves the use of pyrrole-2-carbaldehyde and 4-halogenated acetoacetic esters in the presence of a weak base, leading to the formation of hydroxy-substituted indolizines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and microwave-assisted synthesis are common in industrial settings to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Imidazo[1,5-a]indole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Copper catalysts and oxygen.
Substitution: Weak bases and halogenated acetoacetic esters.
Major Products:
Oxidation: Imidazo[1,5-a]indole-9-ones.
Substitution: Hydroxy-substituted indolizines.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[1,5-a]indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-Imidazo[1,5-a]indole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine: Shares a similar fused ring system but with a pyridine ring instead of an indole ring.
Indolizine: Another fused ring system with an indole and a pyrrole ring.
Uniqueness: 3H-Imidazo[1,5-a]indole is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
23136-62-1 |
---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1H-imidazo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)5-9-6-11-7-12(9)10/h1-6H,7H2 |
InChI-Schlüssel |
BSZGFXNZRDBQDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CC2=CC3=CC=CC=C3N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.